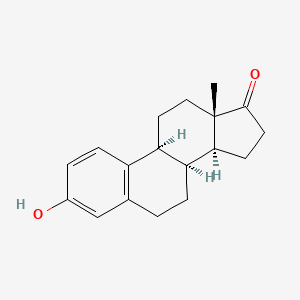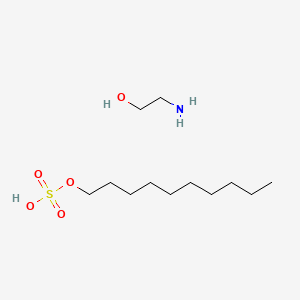
(2-Hydroxyethyl)ammonium monodecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium monodecyl sulphate is a chemical compound with the molecular formula C10H22O4S·C2H7NO . . This compound is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
The synthesis of (2-Hydroxyethyl)ammonium monodecyl sulphate typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate, which is then reacted with 2-aminoethanol . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the desired product . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
(2-Hydroxyethyl)ammonium monodecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonates.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium monodecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: This compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium monodecyl sulphate involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail interacts with lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, it can interact with proteins, altering their structure and function . These interactions are crucial for its applications in antimicrobial formulations and drug delivery systems.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)ammonium monodecyl sulphate can be compared with other similar compounds such as:
(2-Hydroxyethyl)ammonium decyl sulphate: Similar in structure but with different chain lengths, affecting their solubility and surfactant properties.
Ammonium thiocyanate: Used in similar applications but with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it highly effective in various applications .
Propiedades
Número CAS |
94086-82-5 |
|---|---|
Fórmula molecular |
C12H29NO5S |
Peso molecular |
299.43 g/mol |
Nombre IUPAC |
2-aminoethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H,11,12,13);4H,1-3H2 |
Clave InChI |
WBGBRXKIPVTOQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


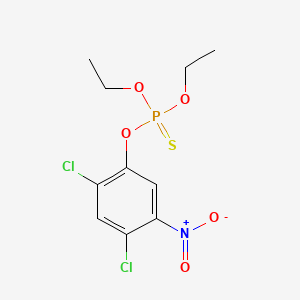
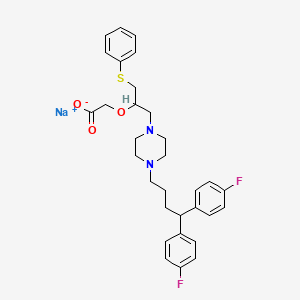
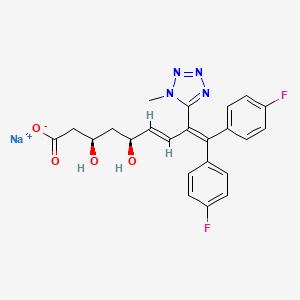
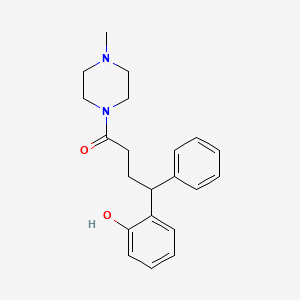
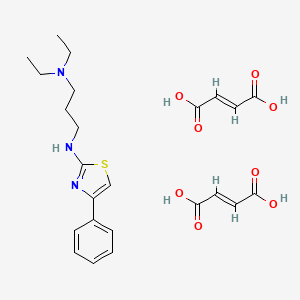
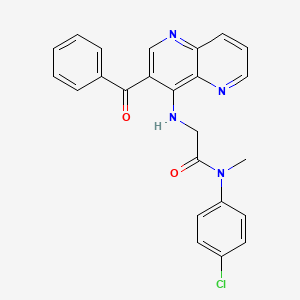
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
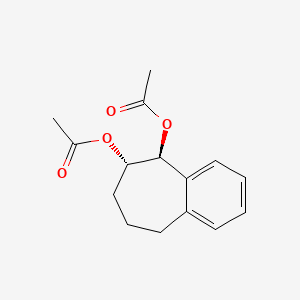
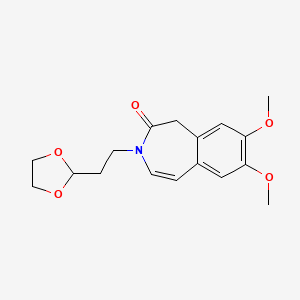
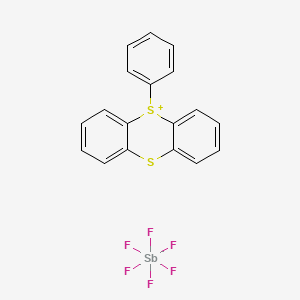
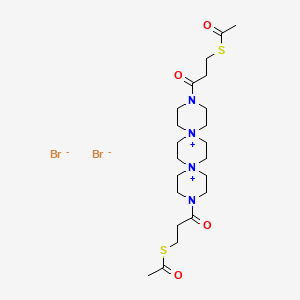
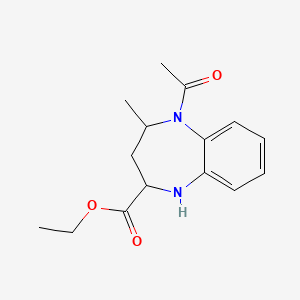
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)
